molecular formula C5H7BrO2 B1266586 alpha-Bromo-alpha-methyl-gamma-butyrolactone CAS No. 33693-67-3

alpha-Bromo-alpha-methyl-gamma-butyrolactone

Cat. No.: B1266586
CAS No.: 33693-67-3
M. Wt: 179.01 g/mol
InChI Key: MXEVTHILFFSWOG-UHFFFAOYSA-N
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Description

alpha-Bromo-alpha-methyl-gamma-butyrolactone is an organic compound with the molecular formula C5H7BrO2. It is a brominated derivative of dihydrofuranone, which is a class of compounds known for their diverse chemical reactivity and applications in various fields of science and industry.

Scientific Research Applications

alpha-Bromo-alpha-methyl-gamma-butyrolactone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of fine chemicals, agrochemicals, and specialty materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Bromo-alpha-methyl-gamma-butyrolactone typically involves the bromination of dihydrofuranone derivatives. One common method is the bromination of 3-methylfuran-2(3H)-one using bromine (Br2) in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at room temperature to ensure controlled bromination and to avoid over-bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the bromination process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

alpha-Bromo-alpha-methyl-gamma-butyrolactone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation can convert the compound into its corresponding carboxylic acid or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Substitution: Formation of substituted dihydrofuranones.

    Reduction: Formation of dihydrofuran-2-ol.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-pyran: A related compound with similar reactivity but without the bromine atom.

    Succinic anhydride: Another furanone derivative with different functional groups and reactivity.

Uniqueness

alpha-Bromo-alpha-methyl-gamma-butyrolactone is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

3-bromo-3-methyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO2/c1-5(6)2-3-8-4(5)7/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEVTHILFFSWOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501301395
Record name 3-Bromo-3-methyl-2-butyrolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501301395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33693-67-3
Record name 3-Bromo-3-methyl-2-butyrolactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33693-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromodihydro-3-methylfuran-2(3H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033693673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC238959
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238959
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Record name 3-Bromo-3-methyl-2-butyrolactone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromodihydro-3-methylfuran-2(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.931
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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